1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid
Description
The compound 1-(2,3-dimethyl-1H-indol-1-yl)-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol; oxalic acid consists of two components:
- Core structure: A 2,3-dimethylindole moiety linked to a propan-2-ol backbone via an ether bond. The amino group on the propan-2-ol chain is substituted with an oxolan-2-ylmethyl group (tetrahydrofuran-derived).
- Counterion: Oxalic acid (HOOC-COOH), a dicarboxylic acid, likely forms a salt with the basic amino group in the structure.
This compound belongs to the class of indole derivatives with amino alcohol side chains, a structural motif common in bioactive molecules targeting neurological or antifungal pathways . The oxolan group may enhance solubility compared to aromatic substituents, while oxalic acid could stabilize the salt form for improved crystallinity .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-13-14(2)20(18-8-4-3-7-17(13)18)12-15(21)10-19-11-16-6-5-9-22-16;3-1(4)2(5)6/h3-4,7-8,15-16,19,21H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFUNODYLKJWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCC3CCCO3)O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. The indole structure is commonly found in many bioactive compounds, including pharmaceuticals. Its unique structural features allow for interactions with various biological targets.
Key Areas of Research:
- Anticancer Activity: Studies have indicated that indole derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Neuroprotective Effects: Research suggests that compounds similar to this one may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of indole derivatives led to enhanced activity against specific cancer cell lines, highlighting the importance of structural variations in pharmacological efficacy.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through multi-step organic synthesis techniques, involving reactions such as:
- N-Alkylation: The introduction of alkyl groups to nitrogen atoms within the indole structure.
- Oxidation Reactions: Modifying the functional groups to enhance biological activity.
Table 1: Synthesis Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | N-Alkylation | Alkylation of the indole nitrogen |
| 2 | Cyclization | Formation of oxolane structure |
| 3 | Oxidation | Introduction of additional functional groups |
Material Science Applications
The compound's unique properties may also lend themselves to applications in material science, particularly in developing new polymers or nanomaterials. Its ability to form stable complexes can be harnessed for creating advanced materials with specific functionalities.
Potential Applications:
- Nanocomposites: Incorporating this compound into polymer matrices to enhance mechanical properties.
- Sensors: Utilizing its chemical reactivity for developing sensors that detect environmental changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Indole Substitution: The 2,3-dimethylindole in the target compound may enhance lipophilicity compared to unsubstituted indoles (e.g., oxindolylalanine) . Oxolan vs.
Amino Alcohol Side Chain: The oxolan-methylamino group introduces a rigid, oxygen-rich moiety, contrasting with iodiconazole’s triazole and iodobenzyl groups. This may reduce antifungal activity but improve CNS penetration . Compared to 1-(1H-indol-3-yloxy)propan-2-ol, the target compound’s dimethylindole and oxolan groups likely confer greater metabolic stability .
Counterion Effects: Oxalic acid (pKa₁ = 1.27, pKa₂ = 4.27) forms a stable salt with the basic amino group, enhancing crystallinity and shelf life compared to free-base analogs .
Research Findings
- Synthetic Challenges: The indole-propanolamine scaffold requires regioselective alkylation and protection/deprotection strategies, as seen in the synthesis of related indolyl propanediols .
- Crystallography : Similar compounds (e.g., iodiconazole) exhibit intermolecular hydrogen bonds (O–H···N, C–H···O) and π-π stacking, critical for crystal packing and stability .
- Biological Activity : Triazole-containing analogs (e.g., iodiconazole) show antifungal activity by inhibiting ergosterol synthesis, while oxindolylalanine derivatives interact with neurotransmitter pathways .
Critical Analysis of Divergent Evidence
- Contradictions in Biological Role : While iodiconazole’s antifungal mechanism is well-documented , the target compound’s oxolan group lacks the triazole’s metal-binding capacity, suggesting divergent targets.
- Stereochemical Uncertainties : Unlike iodiconazole (crystal structure resolved), the target compound’s stereochemistry remains unverified, posing challenges for structure-activity studies .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biochemical activity?
The compound features an indole moiety (2,3-dimethyl substitution), an amino alcohol backbone , and a tetrahydrofuran (oxolan) derivative linked via a methylamino group. The oxalic acid counterion enhances solubility and stability. The indole core is critical for receptor interactions (e.g., serotonin receptors), while the oxolan-methyl group may improve bioavailability by modulating lipophilicity . The amino alcohol moiety contributes to hydrogen bonding with biological targets, potentially enhancing binding affinity .
Q. What synthetic routes are commonly employed for preparing this compound?
A multi-step approach is typically used:
Indole core synthesis : Alkylation of 2,3-dimethylindole with epichlorohydrin or glycidyl derivatives.
Amino alcohol formation : Nucleophilic substitution with (oxolan-2-yl)methylamine under basic conditions (e.g., NaHCO₃).
Salt formation : Reaction with oxalic acid in ethanol or methanol.
Advanced Research Questions
Q. How can researchers optimize synthesis yield given the compound’s structural complexity?
- Critical Parameters :
- Temperature Control : Lower temperatures (0–5°C) during indole alkylation reduce side reactions .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) in hydrogenation steps improve amino alcohol yield .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (acetic acid/water) enhances purity (>95%) .
- Yield Challenges : The oxolan-methyl group’s steric hindrance may reduce substitution efficiency. Mitigate by using polar aprotic solvents (e.g., DMSO) and excess amine .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical molecular weight (C₁₉H₂₇N₂O₃·C₂H₂O₄: 422.4 g/mol) .
Q. How can receptor interaction studies be designed to evaluate this compound’s activity?
- In Vitro Binding Assays :
- Serotonin Receptors (5-HT) : Use radiolabeled ligands (e.g., [³H]LSD) in competitive binding assays with HEK293 cells expressing 5-HT subtypes .
- Dose-Response Curves : Calculate IC₅₀ values to compare affinity with reference compounds (e.g., serotonin, IC₅₀ ≈ 10 nM) .
- Functional Assays : Measure cAMP accumulation (for Gₛ-coupled receptors) or calcium flux (for Gq-coupled receptors) to assess agonism/antagonism .
Q. How should contradictory data on biological activity be resolved?
- Case Example : Discrepancies in reported 5-HT receptor affinity may arise from assay conditions (e.g., pH, cofactors).
- Resolution Strategies :
- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and control for endogenous neurotransmitters .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus EC₅₀/IC₅₀ ranges .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
Methodological Best Practices
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the indole and amino alcohol moieties .
- Handling : Use gloveboxes for air-sensitive steps (e.g., salt formation) to avoid hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
